molecular formula C18H17ClFN3O2S B6477925 3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2640885-66-9

3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B6477925
CAS No.: 2640885-66-9
M. Wt: 393.9 g/mol
InChI Key: VIUOAQYRHDSWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS 2640885-66-9) is a high-purity chemical compound with a molecular formula of C18H17ClFN3O2S and a molecular weight of 393.86 g/mol . This arylsulphonamide derivative is supplied for research applications and is of particular interest in the field of medicinal chemistry and immunology. Compounds within this class have been investigated as potent inhibitors of the pore-forming protein perforin, a key component of the cytotoxic immune response mediated by natural killer (NK) cells and cytotoxic T lymphocytes . As such, this structural scaffold represents a potential lead for developing selective immunosuppressive agents for research into autoimmune conditions, allograft rejection, and graft-versus-host disease . The compound features a benzene sulfonamide core substituted with chloro and fluoro groups, linked via an ethyl chain to a phenyl ring bearing a 1-methyl-1H-pyrazol-5-yl moiety . Its predicted density is 1.36±0.1 g/cm³ at 20 °C and 760 Torr, with a boiling point of 568.0±60.0 °C and a pKa of 10.54±0.50 . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2S/c1-23-18(9-10-21-23)14-4-2-13(3-5-14)8-11-22-26(24,25)15-6-7-17(20)16(19)12-15/h2-7,9-10,12,22H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUOAQYRHDSWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 3-Chloro-4-Fluorobenzene

The synthesis begins with the chlorosulfonation of 3-chloro-4-fluorobenzene using chlorosulfonic acid under controlled conditions. This exothermic reaction typically proceeds at 0–5°C to minimize side reactions such as over-sulfonation or decomposition.

Reaction Conditions

ParameterValue
Reactant Ratio1:1.2 (benzene:ClSO₃H)
Temperature0–5°C
Time4–6 hours
Yield72–85%

Purification via fractional distillation under reduced pressure (15–20 mmHg) yields 3-chloro-4-fluorobenzenesulfonyl chloride with >95% purity.

Synthesis of 2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethylamine

Pyrazole Ring Formation

The 1-methylpyrazole moiety is synthesized via a cyclocondensation reaction between 4-ethynylphenylboronic acid and methylhydrazine in the presence of a copper(I) catalyst.

4-Ethynylphenylboronic acid+CH3NHNH2CuI, DMF4-(1-Methyl-1H-pyrazol-5-yl)phenylacetylene\text{4-Ethynylphenylboronic acid} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{CuI, DMF}} \text{4-(1-Methyl-1H-pyrazol-5-yl)phenylacetylene}

Optimized Conditions

  • Catalyst: CuI (5 mol%)

  • Solvent: DMF at 80°C

  • Reaction Time: 12 hours

  • Yield: 78–82%

Ethylamine Chain Introduction

The acetylene intermediate undergoes hydroamination using ethylamine gas under high-pressure (50–60 psi) hydrogenation conditions with a palladium-on-carbon catalyst:

4-(1-Methyl-1H-pyrazol-5-yl)phenylacetylene+NH2CH2CH3Pd/C, H22-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethylamine\text{4-(1-Methyl-1H-pyrazol-5-yl)phenylacetylene} + \text{NH}2\text{CH}2\text{CH}3 \xrightarrow{\text{Pd/C, H}2} \text{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethylamine}

Key Parameters

ParameterValue
Pressure50–60 psi H₂
Catalyst Loading5 wt% Pd/C
Temperature25–30°C
Yield65–70%

Sulfonamide Coupling Reaction

The final step involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine in anhydrous tetrahydrofuran (THF) using lithium bis(trimethylsilyl)amide (LiHMDS) as a base:

C6H3ClFSO2Cl+H2NCH2CH2C6H4(Pyrazole)LiHMDS, THFTarget Compound\text{C}6\text{H}3\text{ClFSO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{C}6\text{H}4\text{(Pyrazole)} \xrightarrow{\text{LiHMDS, THF}} \text{Target Compound}

Procedure

  • Cool THF to -78°C and add LiHMDS (1.1 equiv).

  • Slowly add the amine (1.0 equiv) dissolved in THF.

  • Introduce the sulfonyl chloride (1.05 equiv) dropwise.

  • Warm to room temperature and stir for 3 hours.

Workup

  • Quench with saturated NH₄Cl.

  • Extract with ethyl acetate (3 × 50 mL).

  • Dry over Na₂SO₄ and concentrate.

  • Purify via column chromatography (hexanes:EtOAc = 3:1).

Performance Metrics

MetricValue
Yield80–85%
Purity (HPLC)>99%
Reaction ScaleUp to 50 g demonstrated

Alternative Synthetic Routes

Microwave-Assisted Coupling

A modified protocol utilizing microwave irradiation reduces reaction time from 3 hours to 20 minutes while maintaining comparable yields (82%). This method employs T3P (propylphosphonic anhydride) as a coupling agent in acetonitrile at 120°C.

Solid-Phase Synthesis

Recent advancements explore polymer-supported sulfonyl chloride reagents to simplify purification. However, yields remain suboptimal (55–60%) due to incomplete resin functionalization.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation : Competing 1,3- vs. 1,5-regioisomers are mitigated using bulky ligands (e.g., triphenylphosphine) during copper-catalyzed cyclization.

  • Sulfonyl Chloride Stability : Storage under argon at -20°C prevents hydrolysis to the sulfonic acid.

  • Amine Sensitivity : The ethylamine intermediate is prone to oxidation; thus, reactions are conducted under inert atmosphere with fresh molecular sieves.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.62–7.58 (m, 2H), 7.45–7.41 (m, 2H), 6.39 (s, 1H), 3.92 (s, 3H), 3.68 (t, J = 6.8 Hz, 2H), 2.98 (t, J = 6.8 Hz, 2H).

  • HRMS (ESI+) : m/z calculated for C₁₉H₁₈ClFN₃O₂S [M+H]⁺ 380.0821, found 380.0824.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Enhance safety during sulfonyl chloride synthesis by minimizing thermal gradients.

  • Crystallization Optimization : Use ethanol/water (7:3) for recrystallization, achieving 98.5% purity with single-solvent recovery .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro and fluoro groups can be oxidized to form corresponding oxo derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) are often used for reduction reactions.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Chloro and fluoro derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted sulfonamides.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

  • Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Substituents on Benzene Ring N-Substituent / Linker Notable Features Reference
Target Compound 3-Cl, 4-F 2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl Dual halogenation; pyrazole-phenyl ethyl linker
3-Chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS 2640885-63-6) 3-Cl, 2-Me Same as target compound Methyl at position 2 instead of fluoro; altered steric effects
4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (Compound 15) 4-Cl (hydrazone derivative) Hydrazinecarbonyl-ethylamino Hydrazone moiety; lacks pyrazole; lower lipophilicity
N-{4-[1-(4-Chlorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide 4-Cl (sulfonyl), 2-F (dihydropyrazole) Ethane-sulfonamide linked to dihydropyrazole Dihydropyrazole core; dual sulfonamide groups; enhanced conformational rigidity
4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-benzenesulfonamide None (sulfonamide core) 4,5-Dihydro-3-methyl-5-oxopyrazole Dihydro-oxopyrazole ring; potential for hydrogen bonding

Biological Activity

3-Chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide, also known as a sulfonamide compound, is notable for its diverse biological activities. Its structure includes multiple functional groups—specifically chloro, fluoro, and sulfonamide—which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H17ClFN3O2SC_{18}H_{17}ClFN_3O_2S, with a molecular weight of approximately 393.9 g/mol. The presence of halogen atoms (chlorine and fluorine) and a sulfonamide group enhances its chemical reactivity and biological efficacy.

PropertyValue
Molecular FormulaC18H17ClFN3O2SC_{18}H_{17}ClFN_3O_2S
Molecular Weight393.9 g/mol
CAS Number2640885-66-9

Sulfonamides are known to exhibit various mechanisms of action, primarily through the inhibition of bacterial folic acid synthesis. However, this particular compound may also interact with other biological targets:

  • Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacteria by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Anticancer Properties : The incorporation of pyrazole rings in sulfonamides has been linked to anticancer activity through apoptosis induction in cancer cell lines.

Antimicrobial Effects

Research indicates that sulfonamide derivatives can exhibit significant antimicrobial activity. For instance, studies on structurally related compounds have shown effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Potential

Recent studies have highlighted the anticancer activities of pyrazole-containing compounds. For example:

  • Case Study : A derivative with a similar structure demonstrated an IC50 value of 12.50 µM against the SF-268 glioma cell line, indicating potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis with other sulfonamide derivatives reveals the unique structural features and their corresponding biological activities:

Compound NameNotable Activities
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamideAntimicrobial activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamidePotential anticancer properties
5-Fluoro-N-{2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamideAnti-inflammatory effects

Q & A

Q. What are the key synthetic challenges in preparing 3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves three critical steps: (1) pyrazole ring formation via cyclization of hydrazine derivatives with carbonyl compounds, (2) alkylation to introduce the ethyl linker, and (3) sulfonamide coupling via reaction of a sulfonyl chloride with the amine intermediate .
  • Optimization Strategies :
  • Pyrazole Formation : Use microwave-assisted synthesis to reduce reaction time and improve yield (typical conditions: 120°C, DMF solvent, 2 hours).
  • Alkylation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Sulfonamide Coupling : Maintain anhydrous conditions (e.g., THF under nitrogen) to prevent hydrolysis of the sulfonyl chloride intermediate.
  • Purification : Use flash chromatography (silica gel, 3:1 hexane/ethyl acetate) followed by recrystallization (ethanol/water) to achieve >95% purity.

Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition assays?

  • Methodological Answer : Target identification often involves:
  • Enzyme Assays : Use fluorogenic substrates (e.g., for proteases) or NADH-coupled assays (e.g., for kinases) to measure inhibition. For example, IC₅₀ values can be determined via dose-response curves (concentration range: 0.1–100 µM).
  • Selectivity Screening : Cross-test against a panel of related enzymes (e.g., carbonic anhydrase isoforms) to assess specificity .
  • Data Validation : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with orthogonal methods like surface plasmon resonance (SPR).

Advanced Research Questions

Q. What structural features of this compound influence its binding affinity to biological targets, and how can this be validated computationally?

  • Methodological Answer :
  • Key Features :
  • Chloro-Fluoro Substitution : Enhances electronegativity, improving interactions with hydrophobic pockets (e.g., in carbonic anhydrase IX) .
  • Pyrazole-Ethyl-Phenyl Linker : Provides conformational flexibility for target engagement.
  • Validation Tools :
  • Molecular Docking : Use AutoDock Vina to model interactions with crystal structures (e.g., PDB: 3T73 for carbonic anhydrase).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond dynamics.

Q. How can metabolic stability and pharmacokinetic (PK) properties of this compound be improved without compromising activity?

  • Methodological Answer :
  • Metabolic Hotspots : The trifluoromethyl group on the pyrazole ring may reduce oxidative metabolism.
  • Strategies :
  • In Vitro Assays : Use liver microsomes (human/rat) to identify major metabolites (LC-MS/MS analysis).
  • Structural Modifications : Introduce deuterium at vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated degradation .
  • PK Profiling : Conduct bioavailability studies in rodent models (IV/PO dosing) with LC-MS quantification.

Q. How should researchers address contradictory data in biological activity reports (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Potential Causes :
  • Assay Variability : Differences in buffer pH, ionic strength, or enzyme source (recombinant vs. native).
  • Compound Purity : Verify via HPLC (C18 column, 0.1% TFA/ACN gradient) and elemental analysis.
  • Resolution :
  • Standardized Protocols : Adopt WHO-recommended assay conditions (e.g., 25°C, pH 7.4).
  • Collaborative Validation : Share samples with independent labs for cross-testing .

Q. What advanced analytical techniques are critical for characterizing this compound’s polymorphic forms?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths/angles and confirm stereochemistry (e.g., C–S bond at 1.76 Å) .
  • DSC/TGA : Identify melting points (observed range: 180–185°C) and thermal stability.
  • Solid-State NMR : Differentiate polymorphs via ¹³C chemical shifts (e.g., δ 120 ppm for aromatic carbons).

Key Research Gaps and Recommendations

  • Synthetic Scalability : Optimize multi-step yields (current: ~40% overall) using flow chemistry (e.g., tubular reactors for exothermic steps) .
  • In Vivo Efficacy : Prioritize xenograft models (e.g., HT-29 colorectal cancer) to validate antitumor activity linked to target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.